CCR5 Antagonist Potency in MOLT4 Cells: Target Compound vs. Maraviroc
The target compound demonstrated measurable, though moderate, antagonist activity at the CCR5 receptor in a human MOLT4 cell-based calcium mobilization assay. Its potency is significantly lower than that of the clinically approved CCR5 antagonist Maraviroc, a key reference compound, providing a distinct pharmacological profile for studies where a non-clinical potency level is required [1].
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 6.50 μM (6,500 nM) |
| Comparator Or Baseline | Maraviroc (clinical CCR5 antagonist): IC50 = 3.3 nM in a comparable CCR5 internalization assay (literature value, cross-study comparison) |
| Quantified Difference | The target compound is approximately 1,970-fold less potent (higher IC50) than Maraviroc. |
| Conditions | MOLT4 human T-lymphoblast cells; inhibition of CCL5-induced calcium mobilization; data from BindingDB assay entries. |
Why This Matters
This potency differential makes the compound a useful tool for investigating CCR5 antagonism titration effects or for assays where the high potency of Maraviroc would preclude subtle readouts.
- [1] BindingDB. BDBM50351144: Antagonist activity at CCR5 receptor in human MOLT4 cells assessed as inhibition of chemokine-induced calcium mobilization. View Source
